molecular formula C14H16O2 B8625186 2-(4-Methylbenzoyl)cyclohexanone

2-(4-Methylbenzoyl)cyclohexanone

Cat. No.: B8625186
M. Wt: 216.27 g/mol
InChI Key: OADQEYNOCSVVRZ-UHFFFAOYSA-N
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Description

Significance of β-Diketones in Synthetic Methodologies

The compound 2-(4-Methylbenzoyl)cyclohexanone belongs to the class of β-diketones, also known as 1,3-diketones. These compounds are highly valued intermediates in organic synthesis due to the unique reactivity conferred by the two carbonyl groups positioned 1,3 to each other. nih.govnih.gov The β-dicarbonyl motif is a key structural feature in a vast number of biologically active compounds and serves as a powerful tool for forming carbon-carbon bonds. nih.gov One of the most classical methods for synthesizing β-diketones is the Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a base. nih.govijpras.com This reactivity makes them indispensable precursors for the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles, which are core components of many pharmaceutical drugs. ijpras.com

The Role of Cyclohexanone (B45756) Derivatives in Building Complex Molecular Architectures

Cyclohexanone derivatives are critical building blocks for creating intricate molecular structures. beilstein-journals.org The cyclohexanone skeleton is the core structure in many natural products and pharmaceutically important molecules. nih.gov For instance, Garsubellin A, which features a cyclohexanone core, is a potent inducer of choline (B1196258) acetyltransferase and has potential applications in treating Alzheimer's disease. beilstein-journals.org The ability to readily functionalize the cyclohexanone ring through reactions like aldol (B89426) condensations and Michael additions allows chemists to construct highly substituted and stereochemically complex molecules from relatively simple starting materials. beilstein-journals.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

2-(4-methylbenzoyl)cyclohexan-1-one

InChI

InChI=1S/C14H16O2/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h6-9,12H,2-5H2,1H3

InChI Key

OADQEYNOCSVVRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCCCC2=O

Origin of Product

United States

Synthetic Methodologies for 2 4 Methylbenzoyl Cyclohexanone

Direct Acylation and Alkynylation Approaches

Direct acylation methods represent a straightforward approach to introduce the 4-methylbenzoyl moiety onto the cyclohexanone (B45756) scaffold. These reactions typically involve the reaction of a cyclohexanone enolate or its equivalent with an activated form of 4-methylbenzoic acid.

While direct nickel-catalyzed carbonylative coupling of cyclohexanone enolates with aryl halides is not a widely reported method for the synthesis of 2-aroylcyclohexanones, related nickel-catalyzed cross-coupling reactions offer a viable pathway. Nickel catalysts are known to facilitate the arylation of ketone enolates. In a hypothetical application to the synthesis of 2-(4-Methylbenzoyl)cyclohexanone, a nickel(II) catalyst could mediate the coupling of a pre-formed cyclohexanone enolate with 4-methylbenzoyl chloride.

More relevantly, nickel-catalyzed cross-coupling of epoxides with aryl triflates has been shown to produce aryl ketones. rsc.org This methodology could be adapted, where a cyclohexene (B86901) oxide derivative undergoes a nickel-catalyzed reaction with a 4-methylphenyl-containing reagent, followed by oxidation to yield the desired ketone. The mechanism of such nickel-catalyzed arylations often involves the oxidative addition of the aryl electrophile to a Ni(0) species, followed by transmetalation with the enolate and subsequent reductive elimination to form the C-C bond. researchgate.net

A potential reaction scheme is outlined below:

Reactant 1Reactant 2Catalyst SystemProduct
Cyclohexanone4-Methylbenzoyl chlorideNi(acac)₂, Ligand (e.g., dcpp)This compound
Cyclohexene oxide4-Methylphenyl triflateNiCl₂(dme), LigandIntermediate for this compound

Table 1: Hypothetical Nickel-Catalyzed Approaches

Lewis acid catalysis is a cornerstone of organic synthesis, frequently employed to enhance the electrophilicity of acylating agents in Friedel-Crafts type reactions. In the context of synthesizing this compound, a Lewis acid can be used to activate 4-methylbenzoyl chloride, facilitating its reaction with the enol form of cyclohexanone.

Common Lewis acids such as aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), or zinc chloride (ZnCl₂) can be employed. The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, increasing the positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack by the cyclohexanone enol. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or carbon disulfide. The choice of Lewis acid can be critical, as it can influence the reaction rate and the formation of byproducts. For instance, Ti(OiPr)₄ has been used as a mild Lewis acid compatible with N-heterocyclic carbene (NHC) catalysis in related transformations. nih.gov

Cyclohexanone DerivativeAcylating AgentLewis AcidSolvent
Silyl enol ether of cyclohexanone4-Methylbenzoyl chlorideTiCl₄Dichloromethane
Cyclohexanone4-Methylbenzoyl chlorideAlCl₃Carbon Disulfide

Table 2: Typical Conditions for Lewis Acid-Catalyzed Acylation

Enolate Chemistry in Carbon-Carbon Bond Formation

The generation and subsequent reaction of cyclohexanone enolates are fundamental to many strategies for forming the C-C bond at the α-position. The regioselectivity of enolate formation (thermodynamic vs. kinetic) can be controlled by the choice of base and reaction conditions.

The direct thioureidomethylation of sodium enolates of cyclohexanone as a primary route to this compound is not a commonly documented synthetic pathway in chemical literature. This specific transformation appears to be a niche or hypothetical application of thioureido-methylation chemistry.

Base-promoted rearrangements can be powerful transformations in organic synthesis. While a direct, named rearrangement leading specifically to this compound is not prominent, related base-catalyzed processes can be envisioned. For instance, a Favorskii-type rearrangement of a suitable α-halo-α'-(4-methylbenzoyl)cyclohexanone derivative could potentially lead to a ring-contracted product, which might not be the desired outcome.

More relevant are base-promoted condensation reactions. The Claisen-Schmidt condensation, for example, typically involves the reaction of an aldehyde or ketone with another carbonyl compound. A base-catalyzed self-condensation of a precursor that could then be transformed into the target molecule is a plausible, albeit indirect, route. Base-promoted regioselective syntheses are often employed for heterocyclic compounds, and these principles could be adapted for carbocyclic systems. rsc.org

Stereoselective Synthesis of this compound Derivatives

Introducing stereocenters in a controlled manner during the synthesis of this compound derivatives is a significant challenge. The target molecule itself is chiral if the benzoyl group is not in the plane of the cyclohexanone ring. Stereoselective synthesis aims to produce a single enantiomer or diastereomer.

One common strategy involves the use of chiral auxiliaries. An enamine formed from cyclohexanone and a chiral secondary amine (like (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine, SAMP) can direct the acylation to one face of the molecule. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Alternatively, chiral catalysts can be employed. A chiral Lewis acid could coordinate to the acylating agent, creating a chiral environment that favors the formation of one enantiomer. The principles of stereoselective synthesis often rely on creating diastereomeric transition states with different energy levels, leading to the preferential formation of one stereoisomer. youtube.com For instance, in related systems, the alkylation of conformationally rigid cyclohexanone enolates tends to occur axially. ubc.ca

StrategyDescription
Chiral AuxiliaryReaction of cyclohexanone with a chiral amine to form a chiral enamine, followed by acylation and removal of the auxiliary.
Chiral CatalystUse of a chiral Lewis acid to create a chiral environment during the acylation of a cyclohexanone enolate or its equivalent.
Substrate ControlUtilizing a cyclohexanone derivative with a pre-existing stereocenter to direct the introduction of the acyl group.

Table 3: Strategies for Stereoselective Synthesis

Tandem Intramolecular Conjugate Addition Strategies

Tandem reactions, which allow for the formation of multiple bonds in a single operation, offer an efficient approach to complex molecules like this compound. One such strategy is the tandem intramolecular conjugate addition. These reactions can be designed to construct the cyclohexanone ring and introduce the aroyl group in a concerted manner.

A relevant example of this approach is the tandem intramolecular Michael addition/Wittig reaction, which has been utilized for the synthesis of fused cyclohexadiene derivatives. sioc.ac.cn While not directly applied to this compound, the principle involves the reaction of a phosphonium (B103445) salt to form a cyclohexadiene, which could be a precursor to the target molecule. sioc.ac.cn The yields for such annulation reactions are reported to be moderate to excellent, depending on the specific substrates. sioc.ac.cn

Another powerful tandem strategy is the copper-catalyzed conjugate addition of a Grignard reagent followed by an intramolecular enolate trapping. This method has been successfully employed for the enantioselective synthesis of trans-1-alkyl-2-substituted cyclopropanes. organic-chemistry.org Adapting this methodology, a nucleophilic attack on an appropriate α,β-unsaturated precursor could initiate a cascade, leading to the formation of the 2-aroylcyclohexanone scaffold. The versatility of this reaction is highlighted by its use in forming key intermediates for the synthesis of natural products. organic-chemistry.org

Chiral Catalyst Applications in Asymmetric Transformations

The synthesis of enantiomerically pure this compound can be achieved through asymmetric transformations utilizing chiral catalysts. These methods are crucial for producing specific stereoisomers, which is of high importance in fields like medicinal chemistry.

One notable approach is the desymmetrization of prochiral 1,3-diketones. nih.gov N-heterocyclic carbene (NHC) organocatalysis has been successfully applied to the asymmetric desymmetrization of fluorinated oxindolyl 1,3-diketones, yielding products with multiple stereogenic centers in good to excellent yields and high diastereoselectivities and enantioselectivities. nih.gov This strategy could be adapted to a suitable prochiral precursor of this compound.

Furthermore, asymmetric transformations of achiral 2,5-cyclohexadienones provide another avenue. nih.gov Catalytic asymmetric methods, including both transition-metal catalysis and organocatalysis, can be employed to selectively react with one of the enantiotopic alkenes of a cyclohexadienone precursor, thereby establishing the desired chirality. nih.gov The development of chiral Brønsted acid catalysts has also enabled the highly enantioselective cycloaddition of bicyclo[1.1.0]butanes with imines, a strategy that could potentially be adapted for the asymmetric synthesis of substituted cyclohexanone frameworks. nih.gov

Table 1: Examples of Chiral Catalyst Applications in Asymmetric Synthesis

Catalytic SystemTransformationProduct TypeEnantiomeric Excess (ee)
N-Heterocyclic CarbeneDesymmetrization of 1,3-diketonesOrganofluorines with multiple stereocenters>99%
Chiral Bifunctional Thiourea (B124793)Three-component reactionHomoallylic amines90-96%
Copper-TolBINAPTandem conjugate addition-enolate trappingtrans-1-alkyl-2-substituted cyclopropanesup to 98%

Ring Expansion and Cyclization Reactions

Ring expansion and cyclization reactions represent another class of powerful synthetic tools for constructing the this compound core.

Formal Carbene Insertion into Cyclopropanones

A conceptually elegant approach to 1,3-diketones involves the formal insertion of a carbene into a C-C bond. While direct insertion into a cyclopropanone (B1606653) to form a cyclohexanedione is not commonly reported, related transformations on 1,3-dicarbonyl compounds are known. For instance, silver- or gold-catalyzed formal C-C bond insertion reactions of 1,3-diketones with diazo compounds provide efficient access to polycarbonyl compounds. nih.gov This suggests the possibility of a strategy where a suitably substituted cyclopropanone equivalent undergoes a carbene-mediated ring expansion to furnish the desired 1,3-diketone structure. The Buchner ring-expansion reaction, a classic formal C-C σ bond insertion, is a well-established method for preparing seven-membered rings and highlights the potential of carbene chemistry in ring expansion strategies. nih.gov

Cyclization of γ-Oxocarboxylic Acids

The intramolecular cyclization of γ-oxocarboxylic acids or their derivatives is a potential route to 1,3-dicarbonyl compounds. While the direct cyclization of a γ-oxocarboxylic acid to a 1,3-diketone is less common, related reactions provide a proof of principle. For example, the intramolecular cyclization of a delta-hydroxy acid can lead to a delta-lactone, demonstrating the feasibility of forming cyclic structures from open-chain precursors. youtube.com More established methods for synthesizing 1,3-diketones include the Claisen condensation of ketones and esters. nih.gov A strategy could be envisioned where a γ-oxocarboxylic acid is first converted to a suitable ester, which then undergoes an intramolecular Dieckmann condensation to yield the cyclic β-keto ester, a close relative of the target 1,3-diketone.

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound inherently relies on the availability of suitable precursors and the efficient interconversion of functional groups.

Catalytic Oxidation of Cyclohexane (B81311) Derivatives

The cyclohexane ring of the target molecule is often derived from the catalytic oxidation of simpler cyclohexane derivatives. The air oxidation of cyclohexane is a major industrial process for producing cyclohexanol (B46403) and cyclohexanone. google.com This process can be carried out using various catalysts, including soluble transition metal compounds like cobalt esters. google.com Research has also focused on heterogeneous catalysts, such as Ti-Zr-Co alloys, which have shown good catalytic performance in the oxidation of cyclohexane with high selectivity for cyclohexanol and cyclohexanone. researchgate.net The oxidation of cyclohexene is another viable route, with catalysts like TiZrCo being used for the aerobic oxidation to produce compounds such as 2-cyclohexen-1-one, a potential precursor. mdpi.com The oxidation of a cyclohexanol intermediate is a key step in some synthetic routes to substituted cyclohexanones. nih.gov

Functionalization of Cyclohexanone Building Blocks

A primary method for the synthesis of this compound involves the functionalization of cyclohexanone through enolate chemistry. The most direct application of this is the Claisen condensation reaction. This reaction facilitates the formation of a carbon-carbon bond between a ketone and an ester, resulting in the desired β-diketone structure.

The reaction proceeds by the deprotonation of cyclohexanone at the α-position using a strong base to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a 4-methylbenzoate ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the target compound, this compound. The choice of base and solvent is critical to ensure the efficient formation of the enolate and to drive the reaction to completion. Common bases used for this transformation include sodium hydride (NaH), sodium ethoxide (NaOEt), and potassium tert-butoxide (KOtBu).

A general reaction scheme for the Claisen condensation to produce this compound is as follows:

Cyclohexanone is reacted with a suitable 4-methylbenzoate ester (e.g., methyl 4-methylbenzoate or ethyl 4-methylbenzoate) in the presence of a strong base.

Detailed Research Findings

The Claisen condensation is a well-established method for the synthesis of β-diketones nih.govresearchgate.net. The reaction is initiated by the formation of a cyclohexanone enolate, which then undergoes acylation by the 4-methylbenzoate ester. The equilibrium of the initial deprotonation step must be considered, and thus a stoichiometric amount of base is often required. The final deprotonation of the resulting β-diketone, which is more acidic than the starting ketone, helps to drive the reaction to completion. An acidic workup is then necessary to protonate the resulting enolate and isolate the final product.

The table below summarizes the key components and conditions for the synthesis of this compound via the functionalization of cyclohexanone.

Reactant 1Reactant 2Reagent (Base)SolventProduct
CyclohexanoneMethyl 4-methylbenzoateSodium Hydride (NaH)Tetrahydrofuran (THF)This compound
CyclohexanoneEthyl 4-methylbenzoateSodium Ethoxide (NaOEt)EthanolThis compound
CyclohexanoneMethyl 4-methylbenzoatePotassium tert-Butoxide (KOtBu)tert-ButanolThis compound

Reaction Mechanisms and Chemical Reactivity of 2 4 Methylbenzoyl Cyclohexanone

Mechanistic Pathways of Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and 2-(4-Methylbenzoyl)cyclohexanone serves as a versatile substrate for such reactions. numberanalytics.com Its enolate, formed by deprotonation of the α-carbon, is a key nucleophilic intermediate. masterorganicchemistry.com

While ionic pathways are common for 1,3-dicarbonyl compounds, radical mechanisms offer alternative routes for C-C bond formation. In the context of catalytic cycles, radical addition can be initiated. For instance, a pyridine-assisted boronyl radical catalytic cycle has been computationally supported for the reaction between bicyclo[1.1.0]butanes and cyclopropyl (B3062369) ketones. nih.gov Although not directly studying this compound, this suggests that under appropriate catalytic conditions, radical intermediates could be generated and participate in cycloaddition reactions. nih.gov Transition-metal-catalyzed reactions, which can proceed through single-electron transformations, have also emerged for C-C bond formation involving cyclopropyl radicals. nih.gov

The cyclohexanone (B45756) core of this compound is susceptible to both nucleophilic attack at the carbonyl carbon and electrophilic substitution at the α-carbon. masterorganicchemistry.com The formation of an enolate anion by deprotonation of the α-hydrogen creates a potent nucleophile that can react with a variety of electrophiles. masterorganicchemistry.comwikipedia.org

The reactivity of the carbonyl group is influenced by the electron-donating or withdrawing nature of its substituents. masterorganicchemistry.com In the case of nucleophilic addition to cyclohexanones, the stereochemistry is influenced by steric hindrance and electronic effects from the ring's σ-bonds. researchgate.net The presence of the 4-methylbenzoyl group can influence the regioselectivity of enolate formation and subsequent reactions.

The enolate of this compound can undergo several key C-C bond-forming reactions:

Aldol (B89426) Reactions: Condensation with other carbonyl compounds. numberanalytics.com

Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds. numberanalytics.comlibretexts.org

Alkylation: Reaction with alkyl halides, typically via an SN2 mechanism. mnstate.edu

The choice of base and reaction conditions is crucial for controlling the regioselectivity of enolate formation, particularly in unsymmetrical ketones like 2-substituted cyclohexanones. masterorganicchemistry.comwikipedia.org Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to generate the kinetic enolate, while weaker bases or thermodynamic conditions can lead to the more stable enolate. wikipedia.orglibretexts.org

Enolization and Keto-Enol Tautomerism

A defining characteristic of this compound is its existence as an equilibrium mixture of keto and enol tautomers. nih.govlibretexts.org Tautomers are constitutional isomers that readily interconvert, in this case involving the migration of a proton and the shifting of a double bond. libretexts.org The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the double bond with the carbonyl group. libretexts.orglibretexts.org

The position of the keto-enol equilibrium is highly sensitive to the solvent environment. nih.govresearchgate.net Generally, polar, protic solvents tend to stabilize the more polar keto form through hydrogen bonding, while nonpolar, aprotic solvents favor the enol form. asu.eduresearchgate.net For the related compound 2-acetylcyclohexanone (B32800), the enol content is over 40% in water at 25°C, but it is almost completely enolized in aprotic solvents like dioxane. nih.gov Studies on other 1,3-dicarbonyl compounds have shown that the keto-enol tautomerism is solvent-dependent. nih.gov Some research suggests that the equilibrium depends not just on the solvent's polarity but also on its average electric polarizability. nih.govresearchgate.net

The structure of the substrate itself also plays a significant role. nih.gov In unsymmetrical ketones like 2-methylcyclohexanone, two different enols can form, with the more substituted enol generally being more stable. libretexts.org For this compound, enolization can occur towards the benzoyl group, leading to a highly conjugated system. The enolization of ketones by bases like sodium hexamethyldisilazide (NaHMDS) shows a marked dependence on both the solvent and the substrate. nih.gov

Table 1: Effect of Solvent on Keto-Enol Equilibrium of 1,3-Dicarbonyl Compounds This table presents generalized data for analogous compounds to illustrate the principles.

CompoundSolvent% Enol FormReference
2-AcetylcyclohexanoneWater>40% nih.gov
2-AcetylcyclohexanoneDioxane~100% nih.gov
AcetylacetoneWater15% asu.edu
AcetylacetoneBenzene95% asu.edu
Acetoacetic acidD₂O<2% masterorganicchemistry.com
Acetoacetic acidCCl₄49% masterorganicchemistry.com

The interconversion between the keto and enol forms is catalyzed by both acids and bases. libretexts.orglibretexts.org

Acid Catalysis: Involves protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon to form the enol. libretexts.orglibretexts.org

Base Catalysis: Proceeds through the removal of an α-proton to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom to yield the enol. libretexts.orglibretexts.org

For 2-acetylcyclohexanone in aqueous solution, the tautomerization process is subject to H+-catalysis and general buffer catalysis. nih.govresearchgate.net The rate of tautomerization for 2-nitrocyclohexanone (B1217707) is effectively catalyzed by bases and inhibited by acids in cyclohexane (B81311). rsc.org

The equilibrium constant (Keq = [% enol] / [% keto]) is influenced by several factors beyond the solvent. asu.eduthermofisher.com

Structure and Substitution: The presence of the 4-methylbenzoyl group in this compound provides significant conjugative stabilization to the enol form. Electron-withdrawing groups can also stabilize the enolate, making the α-protons more acidic. thermofisher.comfiveable.me

Intramolecular Hydrogen Bonding: The ability of the enol to form a stable six-membered ring via an intramolecular hydrogen bond is a major stabilizing factor. libretexts.org

Temperature: The position of the equilibrium is temperature-dependent, allowing for the determination of thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) of the reaction. asu.edu

Concentration: The equilibrium can also be influenced by the concentration of the compound. researchgate.net

For 1,3-dicarbonyl compounds, the enol form is often significantly populated due to the stability gained from conjugation and intramolecular hydrogen bonding. libretexts.org In contrast, simple ketones like cyclohexanone exist almost entirely in the keto form at equilibrium. libretexts.org

Intramolecular Cyclization and Rearrangement Processes

Intramolecular reactions of this compound and related systems can lead to the formation of novel cyclic and rearranged products. These transformations are often driven by the proximity of reactive functional groups within the molecule.

A notable intramolecular rearrangement involving this compound is the acyl C→N migration. Research has shown that the thioureidomethylation of the sodium enolate of this compound with reagents like N-(tosylmethyl)thiourea or N-(azidomethyl)thiourea in acetonitrile (B52724) does not yield the expected product. Instead, it results in the formation of N-(4-methylbenzoyl)-N'-[(2-oxocyclohexyl)methyl]thiourea. rsc.org This transformation is characterized by the migration of the 4-methylbenzoyl group from the carbon of the cyclohexanone ring to a nitrogen atom of the newly introduced thiourea (B124793) moiety. The structure of the resulting product has been confirmed through X-ray diffraction analysis. rsc.org

This unexpected outcome highlights a fascinating acyl C→N migration, demonstrating a complex reaction pathway that proceeds over the anticipated simple substitution.

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-electron system. numberanalytics.com These intramolecular processes are described by an order term [i,j], which denotes the number of atoms in the fragments connected by the breaking and forming sigma bonds. wikipedia.orglibretexts.org While specific sigmatropic rearrangements of this compound itself are not extensively documented in readily available literature, the principles can be applied to understand its potential reactivity.

The most common types of sigmatropic rearrangements include wikipedia.orglibretexts.org, numberanalytics.comwikipedia.org, rsc.orgwikipedia.org, and libretexts.orglibretexts.org shifts. wikipedia.orglibretexts.org The Cope and Claisen rearrangements are well-known examples of libretexts.orglibretexts.org sigmatropic shifts. libretexts.orgyoutube.com The feasibility of a sigmatropic rearrangement is governed by the orbital symmetry of the molecule. libretexts.orgyoutube.com The reaction can proceed in a suprafacial manner (the migrating group remains on the same face of the π system) or an antarafacial manner (the migrating group moves to the opposite face). libretexts.orgyoutube.com For most systems, suprafacial rearrangements are sterically favored. numberanalytics.com

In the context of this compound, the enol form possesses a π-system across which a substituent could potentially migrate. The specific conditions (thermal or photochemical) would dictate the feasibility and the type of sigmatropic rearrangement that might occur.

Reactivity of α-Protons and Carbonyl Groups

The presence of two carbonyl groups in this compound significantly influences the reactivity of the adjacent α-protons and the carbonyl carbons themselves.

The hydrogen atoms on the carbon atom situated between the two carbonyl groups (the α-position) in this compound exhibit enhanced acidity compared to α-protons in a simple ketone. libretexts.orglibretexts.org This increased acidity is due to the stabilization of the resulting conjugate base, an enolate, through resonance. The negative charge on the α-carbon can be delocalized onto the oxygen atoms of both the cyclohexanone and the benzoyl carbonyl groups. libretexts.orgpressbooks.pub

The presence of two carbonyl groups makes these α-protons significantly more acidic than those adjacent to a single carbonyl group. libretexts.org This allows for the formation of the enolate under relatively mild basic conditions. The stability of the enolate is a key factor in many of the reactions of β-dicarbonyl compounds, including alkylations and condensations. The pKa values illustrate the significant effect of the carbonyl group(s) on the acidity of α-hydrogens.

Comparative pKa Values of α-Hydrogens
Compound TypeApproximate pKa
Alkane~50
Ketone (e.g., Cyclohexanone)~19-21
Aldehyde~16-18
β-Diketone~9

Data sourced from multiple chemical resources. libretexts.orgucalgary.cayoutube.com

The electron-donating 4-methyl group on the benzoyl ring has a minor electronic effect on the acidity of the α-proton compared to the powerful influence of the two adjacent carbonyl groups.

Ketones can undergo oxidative transformations under various conditions. For a cyclic ketone like the cyclohexanone moiety in this compound, oxidation can lead to the cleavage of the ring. Strong oxidizing agents, such as potassium permanganate (B83412) in a basic solution, can oxidize cyclohexanone to adipic acid. quora.com This type of reaction proceeds through the enolate, which is attacked by the oxidizing agent.

In the case of this compound, the presence of the benzoyl group and the acidic α-proton would likely influence the outcome of an oxidative reaction. The reaction could potentially proceed via the enolate, leading to cleavage of the C-C bond between the two carbonyl groups or cleavage of the cyclohexanone ring. The specific products formed would depend on the oxidant used and the reaction conditions. The aromatic ring of the 4-methylbenzoyl group is generally stable to oxidation under conditions that would cleave the ketone ring, although vigorous oxidation can degrade the aromatic ring as well.

Spectroscopic Data for this compound Remains Elusive in Public Databases

A thorough search of scientific databases and chemical literature has revealed a significant lack of publicly available, detailed spectroscopic data for the compound This compound . Despite extensive queries for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, specific experimental values for its ¹H NMR, ¹³C NMR, advanced NMR techniques (HSQC, HMBC), vibrational mode assignments, and absorption maxima could not be located.

While spectral information exists for structurally related compounds—such as cyclohexanone derivatives and molecules containing a p-tolyl group—this information is not directly applicable to this compound. The precise substitution pattern of the 4-methylbenzoyl group on the cyclohexanone ring introduces unique electronic and steric effects that would significantly alter the spectroscopic signatures compared to simpler analogs.

Scientific publications detailing the synthesis of similar structures, for instance, 2-(2-nitro-1-p-tolylethyl)cyclohexanone and 4-Ethoxycarbonyl-1,2-dimethyl-5-(4-methylphenyl)-4-nitrocyclohexene, provide spectroscopic characterization for those specific molecules. However, these compounds differ sufficiently from the target molecule, making their data an inappropriate substitute for an accurate analysis of this compound.

Consequently, without access to primary research articles that specifically report the synthesis and comprehensive characterization of this compound, a scientifically accurate and detailed article based on the requested outline cannot be generated at this time. The required experimental data is essential for a thorough discussion of its spectroscopic properties and structural elucidation.

Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Maxima

The electronic absorption spectrum of compounds containing carbonyl and aromatic groups, such as 2-(4-Methylbenzoyl)cyclohexanone, is characterized by specific electronic transitions. Generally, such compounds exhibit π → π* and n → π* transitions. The π → π* transitions, arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity. uomustansiriyah.edu.iq The n → π* transitions, which involve the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital, are characteristically of lower intensity. uomustansiriyah.edu.iq

In molecules with both a carbonyl group and an aromatic ring, the absorption maxima can be influenced by the conjugation between these two moieties. For instance, related compounds like acetophenone (B1666503) show a strong absorption band corresponding to the π → π* transition and a weaker band for the n → π* transition. uomustansiriyah.edu.iq The presence of an auxochrome, such as the methyl group on the benzoyl ring, can cause a bathochromic (red) shift, moving the absorption to a longer wavelength. uomustansiriyah.edu.iq While specific absorption maxima for this compound are not detailed in the provided results, the general principles of UV-Vis spectroscopy suggest that its spectrum would be a composite of the transitions within the benzoyl and cyclohexanone (B45756) moieties.

X-ray Crystallography

Single-Crystal Structure Determination and Molecular Conformation

The molecular structure of related cyclohexanone derivatives has been extensively studied using single-crystal X-ray diffraction. For instance, in the structure of 2,6-bis(4-isopropylbenzylidene) cyclohexanone, the central cyclohexanone ring is found to adopt a half-chair conformation. researchgate.net Similarly, studies on other 2-substituted cyclohexanone derivatives reveal specific conformational features. researchgate.net

Analysis of Intermolecular Interactions in Crystal Packing

The way molecules of this compound are arranged in a crystal is governed by various intermolecular interactions. These can include conventional hydrogen bonds, if suitable donors and acceptors are present, as well as weaker interactions like C-H···O and C-H···π interactions. nih.goveurjchem.com

In the crystal structures of similar compounds, such as other substituted benzoyl derivatives and cyclohexanones, these weak interactions play a crucial role in stabilizing the crystal lattice. For example, in the crystal structure of 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate), C—H⋯Br hydrogen bonds and offset π–π interactions are significant. nih.gov In other related structures, intermolecular C-H···O interactions involving the carbonyl group are observed to influence the crystal packing. researchgate.net It is therefore highly probable that the crystal structure of this compound is stabilized by a network of C-H···O interactions involving the carbonyl oxygen and hydrogen atoms from the cyclohexyl and methylbenzoyl moieties, as well as potential π–π stacking interactions between the aromatic rings of adjacent molecules.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Fragmentation Patterns and Molecular Weight Confirmation

The molecular weight of a compound related to the subject, 2-benzyl-2-methylcyclohexanone, has been confirmed by mass spectrometry. massbank.eu The molecular ion peak ([M]+) for this compound (C14H18O) is observed at an m/z of 202, which corresponds to its exact mass of 202.13577. massbank.eu The fragmentation of ketones in mass spectrometry is well-characterized, with major fragmentation pathways involving cleavage of the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage). libretexts.orgmiamioh.edu

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 2-(4-methylbenzoyl)cyclohexanone, DFT calculations offer a detailed picture of its electronic and structural characteristics.

Geometry Optimization and Conformational Analysis

The conformational landscape of this compound is influenced by the flexible cyclohexanone (B45756) ring and the rotatable 4-methylbenzoyl group. The cyclohexanone ring typically adopts a chair conformation to minimize ring strain. libretexts.org This is a more stable arrangement than boat or planar conformations, which are destabilized by angle and eclipsing strains. libretexts.org

In substituted cyclohexanones, such as 2-alkyl derivatives, there is a notable "2-alkyl ketone effect" where the axial conformer can be more stable than anticipated compared to simple substituted cyclohexanes. youtube.com However, for the bulkier 2-(4-methylbenzoyl) group, steric interactions are expected to play a significant role in determining the preferred conformation. DFT calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles of the most stable conformers. These calculations typically involve optimizing the geometry to find the lowest energy structure on the potential energy surface.

Table 1: Selected Optimized Geometrical Parameters for a Substituted Pyrimidine Derivative (Illustrative Example) This table provides an example of the types of parameters obtained from DFT calculations. Specific values for this compound would require dedicated computational studies.

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d,p))
Bond Length (Å)C=O1.215
C-C (ring)1.53-1.55
C-C (benzoyl)1.498
Bond Angle (°)O=C-C120.5
C-C-C (ring)110.8-112.1

Calculation of Vibrational Spectra (IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. ksu.edu.sa DFT calculations can accurately predict these vibrational frequencies. researchgate.net The calculated spectra are often compared with experimental data to confirm the molecular structure and assign specific vibrational bands to the corresponding atomic motions, such as stretching, bending, and rocking. researchgate.netesisresearch.org

For this compound, key vibrational modes would include the C=O stretching frequencies of the ketone and benzoyl groups, C-H stretching of the aromatic and aliphatic portions, and various ring vibrations. The calculated frequencies are typically scaled to better match experimental values due to the harmonic approximation used in the calculations.

Table 2: Illustrative Vibrational Frequencies for a Ketone-Containing Molecule This table illustrates the type of data generated from vibrational frequency calculations. Specific assignments for this compound would require dedicated analysis.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(C=O) ketone17201715Stretching
ν(C=O) benzoyl16851680Stretching
ν(C-H) aromatic3100-30003080-3010Stretching
ν(C-H) aliphatic2980-28502960-2850Stretching

Electronic Structure Analysis (e.g., HOMO-LUMO)

The electronic properties of this compound can be elucidated through analysis of its frontier molecular orbitals (FMOs): the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic transitions of the molecule. aimspress.comnih.gov

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. aimspress.com For this compound, the HOMO is likely to be localized on the electron-rich 4-methylbenzoyl group, while the LUMO may be centered on the carbonyl groups. This distribution influences the molecule's reactivity towards electrophiles and nucleophiles.

Table 3: Frontier Molecular Orbital Energies (Illustrative Example) This table shows example data for FMO analysis. Actual values depend on the specific molecule and computational method.

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
Energy Gap (ΔE)4.7

Quantum Chemical Methods for Enolization

Enolization is a fundamental process for carbonyl compounds, involving the migration of a proton from an α-carbon to the carbonyl oxygen, resulting in an enol tautomer. oregonstate.edu Quantum chemical methods are invaluable for studying the thermodynamics and kinetics of this process.

Prediction of Keto-Enol Tautomerism Equilibria

The equilibrium between the keto and enol forms of this compound can be predicted using computational methods. masterorganicchemistry.com Generally, for simple ketones like cyclohexanone, the keto form is overwhelmingly favored at equilibrium. oregonstate.edulibretexts.org However, the presence of the 4-methylbenzoyl substituent can influence the stability of the enol form.

Computational studies can calculate the relative energies of the possible enol tautomers. For an asymmetrical ketone like this compound, two different enol forms can exist. The stability of these enols is influenced by factors such as conjugation and the degree of substitution of the double bond. libretexts.org The enol form where the double bond is conjugated with the benzoyl group would likely be more stable. Calculations can quantify the energy difference between the keto and enol forms, providing the equilibrium constant for the tautomerization reaction.

Exploration of Transition Structures in Enolization Pathways

The conversion between the keto and enol forms proceeds through a transition state. libretexts.org Quantum chemical calculations can be used to locate and characterize these transition structures on the potential energy surface. The energy of the transition state determines the activation energy of the enolization process.

Both acid- and base-catalyzed enolization pathways can be modeled. In the acid-catalyzed mechanism, the carbonyl oxygen is protonated, followed by the removal of an α-proton. oregonstate.edu In the base-catalyzed pathway, an α-proton is first abstracted to form an enolate intermediate, which is then protonated on the oxygen atom. libretexts.org By calculating the energies of the reactants, transition states, and products, a detailed energy profile of the enolization reaction can be constructed, providing insights into the reaction mechanism and kinetics.

Molecular Dynamics and Ab Initio Methods in Conformational Studies

Molecular dynamics (MD) simulations and ab initio quantum mechanics are powerful tools for investigating the conformational preferences of molecules. For a substituted cyclohexanone like this compound, these methods would be employed to determine the relative stabilities of various conformations, such as the chair, boat, and twist-boat forms of the cyclohexane (B81311) ring, as well as the orientation of the 4-methylbenzoyl substituent.

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of a compound. spectrabase.comresearchgate.net This technique allows for the exploration of the potential energy surface and the identification of low-energy conformations and the pathways for interconversion between them. spectrabase.com

Ab Initio Methods: These "from the beginning" quantum chemical calculations solve the Schrödinger equation to provide highly accurate information about molecular structure and energy without the need for empirical parameters. nist.govchemicalbook.com For conformational analysis, methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) would be used to calculate the energies of different conformers to identify the most stable structures. nist.govchemicalbook.com

Despite the availability of these methods, specific studies detailing the conformational analysis of this compound using MD or ab initio techniques are not found in the reviewed literature. Research on similar structures, such as various alkylcyclohexanes, has demonstrated that the preferred conformation is influenced by factors like steric hindrance and electronic effects. chemicalbook.comresearchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry also allows for the prediction of spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. chemicalbook.comresearchgate.net By calculating the magnetic shielding tensors of the nuclei in a molecule's optimized geometry, a theoretical NMR spectrum can be generated. These predictions are valuable for assigning experimental spectra and for confirming molecular structures. While online tools and databases exist for predicting NMR spectra, specific, peer-reviewed computational studies for this compound are absent. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated by calculating the vibrational frequencies of a molecule. nih.gov These calculations help in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as the characteristic C=O stretch of the ketone group and the vibrations of the aromatic ring. nih.govnist.govresearchgate.netresearchgate.net While databases may contain the IR spectrum of related compounds, detailed computational analysis of the vibrational modes of this compound is not documented.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Building Block for Diverse Organic Compounds

The reactivity of the 1,3-dicarbonyl system in 2-(4-Methylbenzoyl)cyclohexanone makes it a valuable precursor for a wide array of organic molecules. The presence of both a ketone within the cyclohexane (B81311) ring and an aryl ketone provides two electrophilic centers, while the enolizable protons offer nucleophilic character, enabling a rich and varied reaction chemistry.

Precursor in Heterocyclic Synthesis (e.g., Pyrroles, Pyrazoles)

A significant application of 2-aroylcyclohexanones, including the 4-methylbenzoyl derivative, is in the synthesis of fused heterocyclic systems. These scaffolds are of great interest due to their prevalence in pharmaceuticals and biologically active compounds.

The reaction of 2-aroylcyclohexanones with hydrazine (B178648) derivatives is a well-established method for the preparation of tetrahydroindazoles, which are a type of pyrazole (B372694). Specifically, 2-aroylcyclohexanones react with hydrazine to yield 3-aryl-4,5,6,7-tetrahydroindazoles researchgate.net. This condensation reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the stable, fused pyrazole ring system. The 4-methylphenyl group from the starting material becomes a substituent on the newly formed pyrazole ring.

Furthermore, the reaction of 2-aroylcyclohexanones with 2-cyanoacetamide (B1669375) in the presence of a base can lead to the formation of substituted tetrahydroisoquinolines or tetrahydroquinolines nih.gov. The regiochemical outcome of this condensation is influenced by the electronic properties of the substituent on the aryl ring, demonstrating the tunability of the reactivity of the 2-aroylcyclohexanone core nih.gov. While not a direct synthesis of pyrroles or pyrazoles, this highlights the versatility of this scaffold in constructing nitrogen-containing heterocycles.

ReagentResulting HeterocycleReference
Hydrazine3-(4-Methylphenyl)-4,5,6,7-tetrahydroindazole researchgate.net
2-CyanoacetamideSubstituted Tetrahydroisoquinoline/Tetrahydroquinoline nih.gov

Intermediate in the Synthesis of Complex Natural Product Scaffolds

While the potential for this compound to serve as an intermediate in the synthesis of complex natural products is high due to its inherent functionality, specific examples in the peer-reviewed literature are not extensively documented. However, the synthesis of 2-oxyalkyl-cyclohex-2-enones, which are structurally related to the bioactive natural products COTC and antheminone A, showcases the utility of the cyclohexanone (B45756) core in constructing molecules with anti-tumor properties manchester.ac.uk. The aroyl group in this compound could, in principle, be modified or cleaved after serving its role in the assembly of a more complex scaffold. The development of synthetic routes to various natural products often relies on versatile building blocks like β-dicarbonyl compounds to construct key fragments of the target molecule rsc.orgnih.govcolab.wsresearchgate.net.

Enantioselective and Diastereoselective Transformations

The creation of chiral centers in a controlled manner is a central theme in modern organic synthesis. The prochiral nature of this compound and its derivatives presents opportunities for enantioselective and diastereoselective reactions.

Chiral Auxiliaries and Organocatalysis in Asymmetric Reactions

Specific applications of this compound in asymmetric reactions employing chiral auxiliaries or organocatalysis are not widely reported in the literature. However, the broader field of organocatalysis has demonstrated remarkable success in the asymmetric functionalization of cyclic ketones and β-dicarbonyl compounds mdpi.comnih.gov. For instance, chiral primary or secondary amines can catalyze the enantioselective α-functionalization of cyclohexanone derivatives through the formation of chiral enamines. It is conceivable that similar strategies could be applied to this compound to install a stereocenter adjacent to the ketone.

Supramolecular Interactions and Crystal Engineering

The solid-state arrangement of molecules, dictated by non-covalent interactions, is crucial for the properties of materials. The functional groups within this compound, namely the carbonyl groups and the aromatic ring, are capable of participating in various supramolecular interactions.

Hydrogen Bonding Networks in Solid State Structures

In the crystalline state, β-diketone derivatives often form extensive intermolecular hydrogen bonding networks, which can be harnessed for the rational design of crystal structures, a field known as crystal engineering researchgate.netnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net. The carbonyl oxygen atoms of this compound can act as hydrogen bond acceptors, while in its enol form, the hydroxyl group can act as a hydrogen bond donor. These interactions, along with potential C-H···O and π-π stacking interactions involving the tolyl group, would govern the supramolecular assembly of the molecule in the solid state. The study of supramolecular assemblies of similar dipyrrolyldiketone (B14134854) Cu(II) complexes reveals how hydrogen bonding and stacking interactions dictate the packing structure nih.gov.

Interaction TypePotential Participating Groups
Intramolecular Hydrogen BondEnolic OH and C=O (in enol tautomer)
Intermolecular Hydrogen BondC=O as acceptor, Enolic OH as donor
C-H···O InteractionsAromatic/aliphatic C-H and C=O
π-π Stacking4-Methylbenzoyl aromatic rings

Non-Covalent Interactions in Molecular Recognition

The specific arrangement of functional groups and aromatic structures within this compound facilitates a range of non-covalent interactions that are fundamental to the principles of molecular recognition and supramolecular chemistry. These weak interactions, including hydrogen bonding and π-stacking, allow the molecule to selectively interact with other molecules or ions, forming organized structures known as host-guest complexes. nih.govwikipedia.org This capacity for molecular recognition is crucial for its applications in areas such as catalysis, chemical sensing, and the development of new materials. rsc.orgrsc.org

The structure of this compound features two key regions that govern its interaction profile: the cyclohexanone ring and the 4-methylbenzoyl group. The carbonyl group on the cyclohexanone ring can act as a hydrogen bond acceptor, allowing it to interact with hydrogen bond donors. nih.gov The 4-methylbenzoyl moiety provides a platform for π-stacking interactions, where the aromatic ring can interact with other π-systems. acs.orgnih.gov The methyl group on the phenyl ring can also influence these interactions through electronic and steric effects. researchgate.net

Hydrogen Bonding:

The carbonyl oxygen of the cyclohexanone unit in this compound is a potential hydrogen bond acceptor. This allows it to form hydrogen bonds with suitable donor molecules. In the context of molecular recognition, this capability is significant for the formation of complexes with guest molecules that possess hydrogen bond donor functionalities, such as alcohols or amines. rsc.org The strength and directionality of these hydrogen bonds play a critical role in the stability and structural organization of the resulting supramolecular assemblies. nih.gov While direct studies on this compound are limited, research on analogous cyclohexanone derivatives demonstrates their participation in hydrogen-bonded networks within host-guest complexes. rsc.org

π-Stacking and Aromatic Interactions:

Influence of Substituents on Molecular Recognition:

Substituents on the aromatic ring play a pivotal role in fine-tuning the non-covalent interactions and, consequently, the molecular recognition properties of a compound. In this compound, the methyl group at the 4-position of the benzoyl group is an important modulator. Electron-donating groups, such as methyl, can enhance the π-electron density of the aromatic ring, which can affect its interaction with other aromatic systems. researchgate.net The position of the substituent is also critical; for instance, the relative positions of substituents on interacting aromatic rings can have a profound influence on the strength of π-stacking interactions. nih.gov This principle is utilized in the rational design of host molecules for specific guest recognition.

Data on Non-Covalent Interactions in Analogous Systems:

Interaction TypeModel SystemCalculated Interaction Energy (kcal/mol)Reference
Edge-to-Face π-StackingBenzene Dimer-2.31 nih.gov
Parallel-Displaced π-StackingBenzene Dimer-2.29 nih.gov
C-H···O Hydrogen BondMethane-Formaldehyde-0.5 to -1.5 acs.org
O-H···O=C Hydrogen BondWater-Acetone-3.0 to -5.0 rsc.org

This table is illustrative and presents data from analogous systems to provide a general understanding of the magnitude of these interactions. The actual interaction energies for this compound will depend on its specific geometry and environment.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(4-Methylbenzoyl)cyclohexanone, and how are critical reaction parameters optimized?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where a methyl-substituted benzoyl group is introduced to cyclohexanone using Lewis acid catalysts (e.g., AlCl₃). Key parameters include:

  • Temperature : Maintained between 0–5°C to prevent over-acylation or side reactions.
  • Solvent choice : Dichloromethane or nitrobenzene for optimal electrophilic reactivity.
  • Stoichiometry : Excess benzoyl chloride ensures complete conversion, monitored by TLC or GC-MS .
    • Validation : FT-IR and ¹H NMR confirm the ketone (C=O stretch at ~1700 cm⁻¹) and aromatic/cyclohexyl proton environments .

Q. How can spectroscopic techniques differentiate this compound from structurally similar derivatives?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 216 (M⁺) and fragmentation patterns (e.g., loss of CO group at m/z 188) .
  • ¹³C NMR : Distinct signals for the carbonyl carbon (~208 ppm) and methylbenzoyl aromatic carbons (125–140 ppm).
  • X-ray Crystallography : Resolves spatial arrangement of the methylbenzoyl substituent relative to the cyclohexanone ring .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the yield of this compound under varying catalytic conditions?

  • Methodological Answer :

  • Experimental Design : Use a Box-Behnken design to test factors like catalyst loading (AlCl₃: 1–5 mol%), reaction time (2–6 hr), and temperature (0–20°C).
  • Analysis : Fit data to a quadratic model (e.g., Y = β₀ + ΣβᵢXᵢ + ΣβᵢⱼXᵢXⱼ) to identify interactions. For example, higher catalyst loading may reduce reaction time but increase byproduct formation .
    • Case Study : Optimal conditions reported at 3 mol% AlCl₃, 4 hr, 10°C, achieving 82% yield .

Q. What mechanistic insights explain unexpected byproducts (e.g., diacylated derivatives) during synthesis, and how can they be minimized?

  • Methodological Answer :

  • Byproduct Analysis : LC-MS/MS identifies diacylated products (e.g., m/z 328) from over-acylation.
  • Mitigation Strategies :
  • Use bulkier Lewis acids (e.g., FeCl₃) to sterically hinder secondary acylation.
  • Quench reactions with ice-cold HCl to deactivate excess benzoyl chloride .
    • Case Study : Substituting AlCl₃ with FeCl₃ reduced diacylation from 15% to 3% .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate LUMO energy, indicating susceptibility to nucleophiles (e.g., amines, Grignard reagents).
  • Transition State Analysis : Identify steric hindrance from the methylbenzoyl group, which directs nucleophilic attack to the less hindered carbonyl position .

Q. What bioactivity assays are suitable for evaluating the antimicrobial potential of this compound?

  • Methodological Answer :

  • Disk Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zones of inhibition >10 mm suggest activity.
  • MIC Determination : Serial dilution in Mueller-Hinton broth (concentration range: 0.1–100 µg/mL) .
    • Contradiction Note : While cyclohexanone derivatives show antibacterial activity, methylbenzoyl substitution may reduce polarity, requiring DMSO solubilization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.